Cas no 101932-08-5 (Cyclopentaneaceticacid, a-hydroxy-a-(3-methyl-1-butyn-1-yl)-,2-methyl-1-azabicyclo[2.2.2]oct-3-yl ester)
![Cyclopentaneaceticacid, a-hydroxy-a-(3-methyl-1-butyn-1-yl)-,2-methyl-1-azabicyclo[2.2.2]oct-3-yl ester structure](https://it.kuujia.com/scimg/cas/101932-08-5x500.png)
101932-08-5 structure
Nome del prodotto:Cyclopentaneaceticacid, a-hydroxy-a-(3-methyl-1-butyn-1-yl)-,2-methyl-1-azabicyclo[2.2.2]oct-3-yl ester
Cyclopentaneaceticacid, a-hydroxy-a-(3-methyl-1-butyn-1-yl)-,2-methyl-1-azabicyclo[2.2.2]oct-3-yl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclopentaneaceticacid, a-hydroxy-a-(3-methyl-1-butyn-1-yl)-,2-methyl-1-azabicyclo[2.2.2]oct-3-yl ester
- Cyclopentaneaceticacid, a-hydroxy-a-(3-methyl-1-butynyl)-,2-methyl-1-azabicyclo[2.2.2]oct-3-yl ester (9CI)
- (2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-cyclopentyl-2-hydroxy-5-methylhex-3-ynoate
- NSC-263551
- 2-METHYL-1-AZABICYCLO[2.2.2]OCTAN-3-YL 2-CYCLOPENTYL-2-HYDROXY-5-METHYLHEX-3-YNOATE
- 2-Methyl-3-quinuclidyl cyclopentyl(3-methyl-1-butynyl)glycolate B
- 101932-08-5
- NSC263551
- DTXSID50906866
- Cyclopentaneglycolic acid, alpha-(3-methylbut-ynyl)-, 2-methyl-3-quinuclidinyl ester
- 2-Methyl-3-quinuclidyl cyclopentyl(3-methyl-1-butynyl)glycolate A
-
- Inchi: InChI=1S/C20H31NO3/c1-14(2)8-11-20(23,17-6-4-5-7-17)19(22)24-18-15(3)21-12-9-16(18)10-13-21/h14-18,23H,4-7,9-10,12-13H2,1-3H3
- Chiave InChI: XTMSIXVWPIMEEC-UHFFFAOYSA-N
- Sorrisi: CC(C#CC(C(OC1C2CCN(CC2)C1C)=O)(O)C1CCCC1)C
Proprietà calcolate
- Massa esatta: 333.23053
- Massa monoisotopica: 333.23
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 5
- Complessità: 532
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.8
- Superficie polare topologica: 49.8Ų
Proprietà sperimentali
- Densità: 1.13
- Punto di ebollizione: 462°C at 760 mmHg
- Punto di infiammabilità: 233.2°C
- Indice di rifrazione: 1.548
- PSA: 49.77
- LogP: 2.53090
Cyclopentaneaceticacid, a-hydroxy-a-(3-methyl-1-butyn-1-yl)-,2-methyl-1-azabicyclo[2.2.2]oct-3-yl ester Letteratura correlata
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
101932-08-5 (Cyclopentaneaceticacid, a-hydroxy-a-(3-methyl-1-butyn-1-yl)-,2-methyl-1-azabicyclo[2.2.2]oct-3-yl ester) Prodotti correlati
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti
